molecular formula C10H13F3N2O2 B12896571 2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87784-00-7

2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide

Cat. No.: B12896571
CAS No.: 87784-00-7
M. Wt: 250.22 g/mol
InChI Key: VPUUQFNCBHAZSO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide is a fluorinated organic compound with the molecular formula C10H13F3N2O2 and a molecular weight of 250.22 g/mol . This compound is part of the fluorinated building blocks category and is known for its unique chemical properties due to the presence of trifluoromethyl and oxazole groups.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-isobutyl-2-methyloxazole under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-N,N-dimethylacetamide: This compound has a similar trifluoromethyl group but differs in its amide structure.

    2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide: This compound also contains a trifluoromethyl group but has a different aromatic substituent.

The uniqueness of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide lies in its combination of the trifluoromethyl and oxazole groups, which confer distinct chemical and biological properties .

Properties

CAS No.

87784-00-7

Molecular Formula

C10H13F3N2O2

Molecular Weight

250.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide

InChI

InChI=1S/C10H13F3N2O2/c1-5(2)4-7-8(17-6(3)14-7)15-9(16)10(11,12)13/h5H,4H2,1-3H3,(H,15,16)

InChI Key

VPUUQFNCBHAZSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NC(=O)C(F)(F)F)CC(C)C

Origin of Product

United States

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